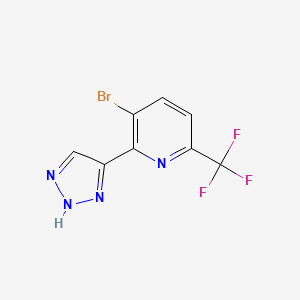
3-Bromo-2-(1H-1,2,3-triazol-4-yl)-6-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(1H-1,2,3-triazol-4-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a bromo group, a triazole ring, and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(1H-1,2,3-triazol-4-yl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, often involving azides and alkynes.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the triazole or pyridine rings.
Reduction: Reduction reactions could target the bromo group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the bromo or trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium azide (NaN3) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Compounds with similar structures have shown antimicrobial, antifungal, and anticancer activities.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Use in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes, receptors, or other molecular targets, affecting their function. The triazole ring, for example, is known to interact with metal ions and proteins, potentially inhibiting or modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-1,2,3-Triazol-4-yl)pyridine: Lacks the bromo and trifluoromethyl groups.
3-Bromo-6-(trifluoromethyl)pyridine: Lacks the triazole ring.
2-(1H-1,2,3-Triazol-4-yl)-6-(trifluoromethyl)pyridine: Lacks the bromo group.
Uniqueness
The presence of both the triazole ring and the trifluoromethyl group in 3-Bromo-2-(1H-1,2,3-triazol-4-yl)-6-(trifluoromethyl)pyridine may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Propiedades
Número CAS |
1211583-90-2 |
|---|---|
Fórmula molecular |
C8H4BrF3N4 |
Peso molecular |
293.04 g/mol |
Nombre IUPAC |
3-bromo-2-(2H-triazol-4-yl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H4BrF3N4/c9-4-1-2-6(8(10,11)12)14-7(4)5-3-13-16-15-5/h1-3H,(H,13,15,16) |
Clave InChI |
NGSLIDSFHTUDOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1Br)C2=NNN=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


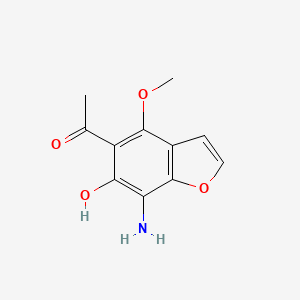
![1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15209566.png)
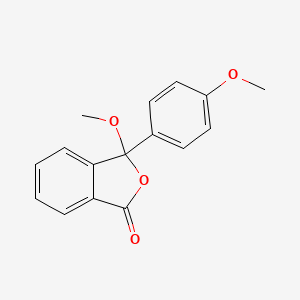

![Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209580.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine](/img/structure/B15209581.png)
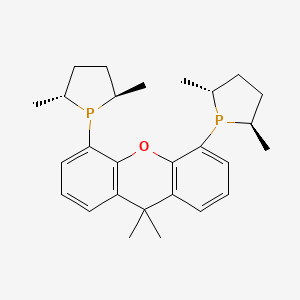


![1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine](/img/structure/B15209609.png)
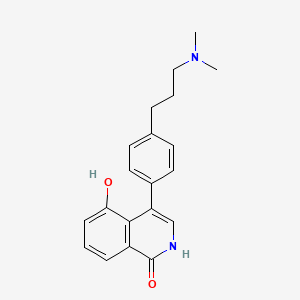
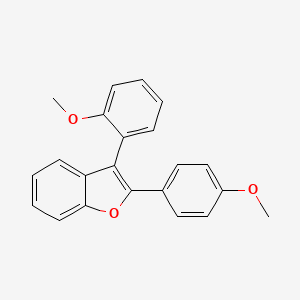

![Benzenesulfonamide, 4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B15209646.png)
